molecular formula C19H25N5O6 B1286387 AC-Ala-pro-ala-pna CAS No. 61596-39-2

AC-Ala-pro-ala-pna

Numéro de catalogue: B1286387
Numéro CAS: 61596-39-2
Poids moléculaire: 419.4 g/mol
Clé InChI: KYQFCNHKOQIMCL-MKBNYLNASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AC-Ala-pro-ala-pna is a useful research compound. Its molecular formula is C19H25N5O6 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conformational Preferences

AC-Ala-Pro-Ala-pNA plays a role in understanding the conformational preferences of peptides. The study by Byun et al. (2010) explored the conformational preferences and prolyl cis-trans isomerizations of Ac-X-Pro motifs (X = Ala), using computational methods. They found that Ac-Ala-Pro-NHMe favors type VI β-turns in the gas phase and open conformations in water. This study contributes to understanding the structural behavior of peptides like this compound in different environments (Byun et al., 2010).

Role in Molting and Morphogenesis

Although not directly studying this compound, the research by Brooks et al. (2003) on ACN-1, a protein structurally related to angiotensin-converting enzymes (ACE), highlights the importance of similar sequences in larval development and morphogenesis in Caenorhabditis elegans. This could suggest potential areas of research for this compound in developmental biology (Brooks et al., 2003).

DNA Polymerase Activity

Kelman et al. (1999) examined the functional role of the C-terminal region of Schizosaccaromyces pombe PCNA in DNA polymerase activity, which can be relevant for understanding the functional implications of peptides like this compound in DNA replication and repair processes (Kelman et al., 1999).

Immunodominant Region Study

The research by Ghasparian et al. (2006) on the crystal structure of a peptide Ac-Ala-Asn-Pro-Asn-Ala-NH2, representing an immunodominant region of the major surface protein on the malaria parasite, is indirectly related to this compound. It highlights the potential for peptides with similar sequences in immunological studies and vaccine design (Ghasparian et al., 2006).

Protease Study

Lavie et al. (1980) investigated DFP-inhibitable serine proteases associated with the cell surface of human peripheral blood monocytes, which could provide insights into the role of peptides like this compound in enzymatic processes and amyloid formation (Lavie et al., 1980).

Orientations Futures

While specific future directions for AC-Ala-pro-ala-pna were not found in the search results, compounds like this are often used in biological and chemical research. They can serve as substrates for enzymes, allowing researchers to study the activity of these enzymes. They may also be used in the development of new drugs or therapeutic strategies .

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O6/c1-11(17(26)22-14-6-8-15(9-7-14)24(29)30)21-18(27)16-5-4-10-23(16)19(28)12(2)20-13(3)25/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,25)(H,21,27)(H,22,26)/t11-,12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQFCNHKOQIMCL-MKBNYLNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions Ac-Ala-Pro-Ala-pNA (S-2483) as a substrate for pancreatic elastase. How does its efficacy compare to other substrates for granulocyte elastase?

A1: The research indicates that while this compound (S-2483) is useful for pancreatic elastase, it is not particularly sensitive towards granulocyte elastase []. The authors found that incorporating valine in the P1 position, resulting in pGlu-Pro-Val-pNA (S-2484), significantly improved the sensitivity towards granulocyte elastase. In fact, S-2484 was found to be approximately 30 times more sensitive than S-2483 for this particular enzyme []. This highlights the importance of specific amino acid residues in substrate design for optimal enzyme activity and assay sensitivity.

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